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Compound of Interest
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Cat. No.: B15604528

Lazertinib Mesylate: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazertinib, available as Lazertinib mesylate, is a third-generation, oral, irreversible epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target
specific activating EGFR mutations, including exon 19 deletions (Del19) and the L858R
substitution, as well as the T790M resistance mutation, which commonly arises after treatment
with earlier-generation EGFR TKIs.[1][4] This high selectivity for mutant EGFR over wild-type
(WT) EGFR minimizes off-target toxicities. This guide provides an in-depth overview of the
chemical structure, physicochemical properties, and mechanism of action of Lazertinib
mesylate.

Chemical Structure and Identification

Lazertinib is an aminopyrimidine derivative. The chemical identity of Lazertinib and its common
salt forms are detailed below.
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Lazertinib Mesylate

Identifier
Base) Anhydrous Monohydrate
N-[5-[[4-[4- N-[5-[[4-[4-
N-[5-[[4-[4- [ 2 : [ 2 :
i ) [(dimethylamino)meth [(dimethylamino)meth
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yl]-3-phenylpyrazol-1- yl]-3-phenylpyrazol-1-
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o yllpyrimidin-2- yllpyrimidin-2-
yl]pyrimidin-2- ] ]
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2-morpholin-4-
ylphenyl]prop-2- ylphenyl]prop-2-
ylphenyl]prop-2- : :
) enamide;methanesulf enamide;methanesulf
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CN(C)CC1=CN(N=C1l C=CC(=O)Nclcc(c(cc  CN(C)CC1=CN(N=C1
C2=CC=CC=C2)C3= 1IN2CCOCC2)OC)Nc3 C2=CC=CC=C2)C3=
SMILES NC(=NC=C3)NC4=C(  nccc(n3)- NC(=NC=C3)NC4=C(
C=C(C(=C4)NC(=0)C  n4cc(CN(C)C)c(- C=C(C(=C4)NC(=0)C

=C)N5CCOCC5)0OC[4  cbceeec5)n4.CS(=0) =C)N5CCOCC5)0C.C
] (=0)0 S(=0)(=0)0.0[2]
Molecular Formula C30H34NsO3[4] C31H38NsO6S C31H40NsO7S[2]
Molecular Weight 554.6 g/mol [4] 650.8 g/mol 668.8 g/mol [2]
CAS Number 1903008-80-9[4] 2247995-37-3 2411549-88-5[2]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and
pharmacokinetic profile. While specific experimental data for some of Lazertinib's properties
are not publicly available, predicted values and some measured data are summarized below.
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Property Value Source
) ) Approx. 217 °C (for Lazertinib )
Melting Point Experimental (DSC)[5]
mesylate)[5]

pKa (Strongest Acidic) 13.65 Predicted (Chemaxon)[6]
pKa (Strongest Basic) 8.35 Predicted (Chemaxon)[6]
logP 4.05 Predicted (ALOGPS)[6]
Water Solubility 0.025 mg/mL Predicted (ALOGPS)[6]

Solubility in DMSO

3.33 mg/mL (with sonication

and warming)

Experimental

Solubility in DMF

3 mg/mL

Experimental[7]

Aqueous Solubility

Sparingly soluble in aqueous
buffers. For maximum
solubility, it is recommended to
first dissolve in DMF and then
dilute with the aqueous buffer.
A solubility of approximately
0.3 mg/mL is achieved in a 1:2
solution of DMF:PBS (pH 7.2).

[7]

Experimental[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of

Lazertinib mesylate are not extensively published. However, standard methodologies for

these key experiments are outlined below.

Melting Point Determination (Capillary Method)

This method is a common and straightforward technique for determining the melting point of a

solid substance.[8]

o Sample Preparation: A small amount of the finely powdered, dry Lazertinib mesylate is

packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]
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o Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]

e Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly
increased to about 5°C below the expected melting point and then increased at a slower rate
of approximately 1°C per minute.[9]

» Observation: The sample is observed through a magnifying lens. The temperature at which
the substance begins to melt (onset point) and the temperature at which it becomes
completely liquid (clear point) are recorded. The range between these two temperatures is
the melting range.[9][10]

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-
metric titration is a common method for its determination, particularly for compounds with a

chromophore.

 Instrumentation: A Sirius T3 instrument or a similar automated titrator equipped with a UV-Vis
spectrophotometer is typically used.

o Sample Preparation: A solution of Lazertinib mesylate is prepared in a suitable solvent
system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

« Titration: The sample solution is titrated with a standardized acid and base.

» Data Acquisition: Throughout the titration, the UV-Vis spectrum of the solution is recorded at
various pH values.

» Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to
determine the pKa values. For measurements in co-solvent mixtures, a Yasuda-Shedlovsky
extrapolation can be used to estimate the aqueous pKa.[11][12]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by
its distribution between an aqueous and an immiscible organic phase, typically n-octanol and
water. The shake-flask method is the gold standard for experimental logP determination.[13]
[14]
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e Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline,
pH 7.4) are mutually saturated by shaking them together and allowing the phases to
separate.[15]

» Partitioning: A known amount of Lazertinib mesylate is dissolved in one of the phases. This
solution is then mixed with a known volume of the other phase in a flask.

o Equilibration: The flask is shaken for a period to allow for the partitioning of the compound
between the two phases to reach equilibrium.

o Phase Separation: The mixture is allowed to stand until the two phases have completely
separated.

o Concentration Analysis: The concentration of Lazertinib mesylate in each phase is
determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC).

o Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway

Lazertinib is a potent and irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with
the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition
of EGFR autophosphorylation and the blockade of downstream signaling pathways.[6] This
ultimately results in the suppression of cancer cell proliferation and the induction of apoptosis.
[1][16]

The primary signaling cascades inhibited by Lazertinib are the RAS-RAF-MEK-ERK (MAPK)
and the PISK-AKT-mTOR pathways.[16]

EGFR Signaling Pathway Inhibition by Lazertinib
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Caption: Lazertinib inhibits mutant EGFR signaling.
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Experimental Workflow for Assessing Pathway
Inhibition

A common method to assess the inhibition of signaling pathways is through Western blotting.

Click to download full resolution via product page

Caption: Western blot workflow for pathway analysis.

Conclusion

Lazertinib mesylate is a promising third-generation EGFR-TKI with a well-defined chemical
structure and mechanism of action. Its high selectivity for mutant EGFR and its ability to
overcome T790M-mediated resistance make it a valuable therapeutic agent in the treatment of
non-small cell lung cancer. Further research into its physicochemical properties and the
development of detailed, publicly available experimental protocols will continue to be of great
interest to the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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